molecular formula C20H25N3O2 B2907100 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1351635-28-3

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2907100
CAS No.: 1351635-28-3
M. Wt: 339.439
InChI Key: HRVUZINCXVEFNU-UHFFFAOYSA-N
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Description

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that features a piperidine ring, a benzyloxy group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a piperidine derivative.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The piperidine ring and pyridine moiety can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine or pyridine derivatives.

Scientific Research Applications

2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological systems, including its binding affinity and mechanism of action.

Mechanism of Action

The mechanism of action of 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may play a role in binding affinity, while the piperidine and pyridine moieties contribute to the overall molecular stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methoxymethyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(4-(Ethoxymethyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in 2-(4-((benzyloxy)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents.

Properties

IUPAC Name

2-[4-(phenylmethoxymethyl)piperidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-20(22-19-7-4-10-21-13-19)14-23-11-8-18(9-12-23)16-25-15-17-5-2-1-3-6-17/h1-7,10,13,18H,8-9,11-12,14-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVUZINCXVEFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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